

overcoming twinning complexities in cummingtonite crystallography

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Compound of Interest

Compound Name: CUMMINGTONITE

Cat. No.: B1174272

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Technical Support Center: Cummingtonite Crystallography

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome the challenges associated with crystallographic twinning in **cummingtonite**.

Frequently Asked Questions (FAQs)

Q1: What is crystallographic twinning and why is it common in **cummingtonite**?

A1: Crystallographic twinning occurs when two or more separate crystals, known as twin domains, grow together in a symmetrical, repeating manner. These domains are related by a specific symmetry operation, such as a rotation or a reflection, which is not present in the original untwinned crystal. **Cummingtonite**, a member of the amphibole group of minerals, frequently exhibits twinning due to its monoclinic crystal system and the specific conditions under which it forms. The most common types of twinning observed in **cummingtonite** are simple contact twins and repeated lamellar twinning.

Q2: What are the common twin laws observed for **cummingtonite**?

A2: **Cummingtonite** most commonly displays twinning on the {100} plane. This is often referred to as a "composition plane." Another twin law that can be observed involves a 180°

rotation around the c-axis. The presence of this twinning can complicate structure determination because it leads to the overlapping of diffraction spots from different twin domains, making the data more challenging to process and refine.

Q3: How does twinning affect crystallographic data and structure refinement?

A3: Twinning can significantly impact the quality of crystallographic data and the subsequent structure refinement process. Key indicators of twinning in your data may include:

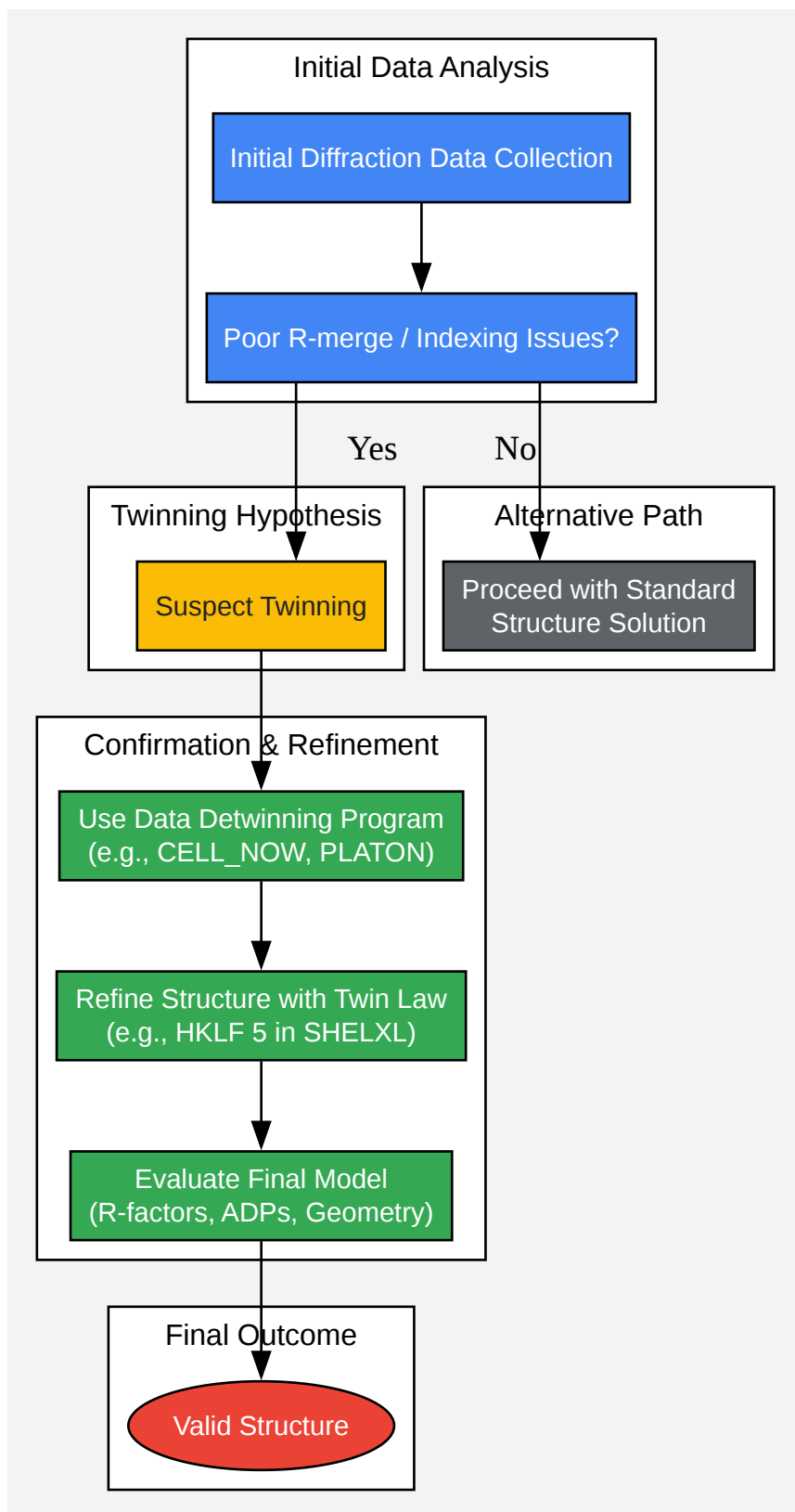
- Difficulty in unit cell indexing: Software may propose a larger, incorrect unit cell or a higher symmetry space group.
- Systematically weak or absent reflections: Certain reflections may appear weaker than expected or be systematically absent due to the overlap of diffraction patterns.
- Poor refinement statistics: High R-factors (R1, Rmerge) and a goodness-of-fit (GooF) value significantly greater than 1.0 are common.
- Unusual atomic displacement parameters (ADPs): Some atoms may have abnormally large or elongated thermal ellipsoids.
- Chemically unreasonable bond lengths and angles: The refined structure may exhibit distorted coordination polyhedra.

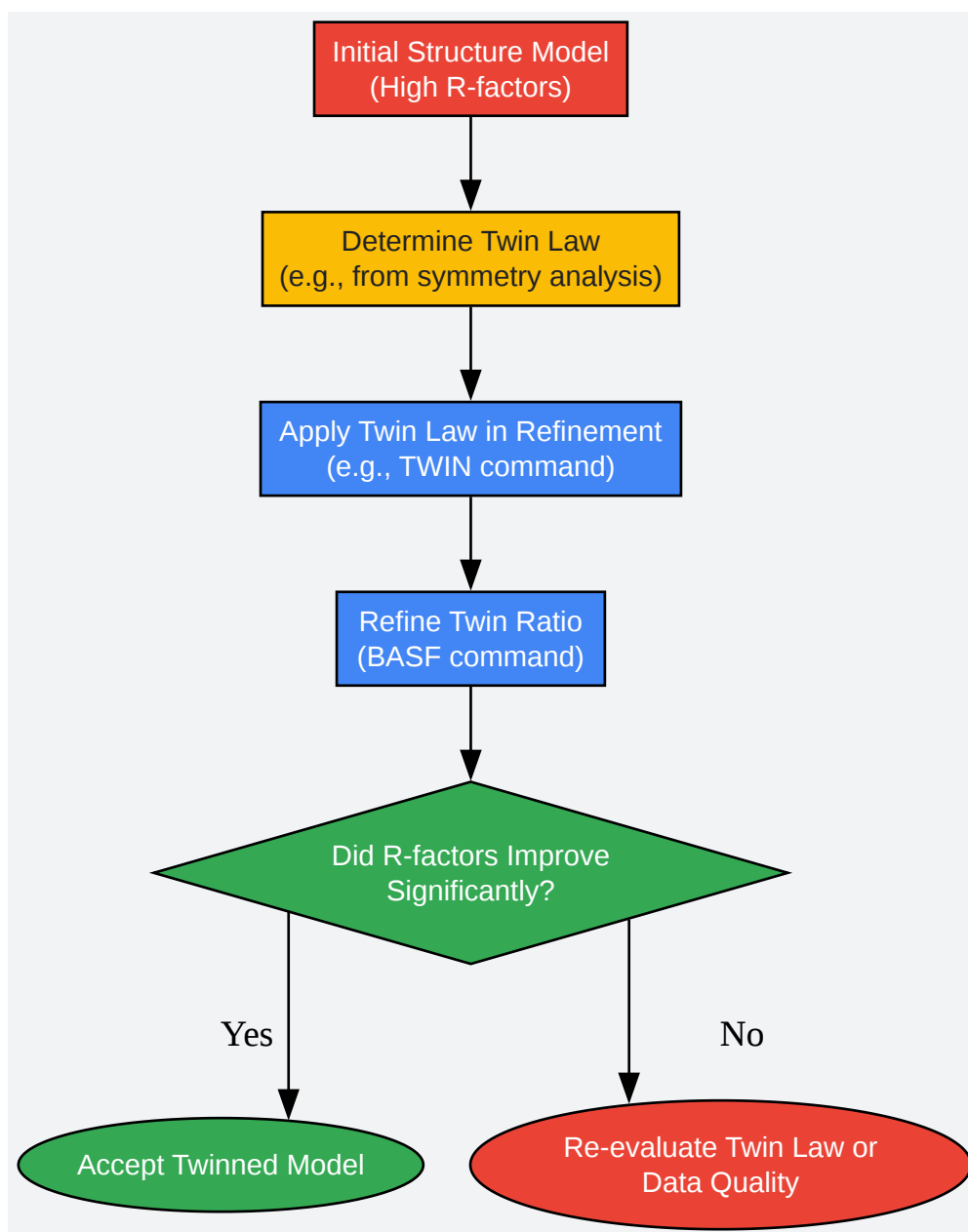
Troubleshooting Guide

Problem: My diffraction data for **cummingtonite** has poor R-merge and indexing is ambiguous.

Solution: This is a primary indicator of twinning. The presence of multiple crystal lattices can confuse automated indexing algorithms.

Workflow for Identifying and Addressing Twinning:





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